An In-depth Technical Guide to Benzyl 6-hydroxynicotinate (CAS No. 191157-01-4)
An In-depth Technical Guide to Benzyl 6-hydroxynicotinate (CAS No. 191157-01-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl 6-hydroxynicotinate, also known as benzyl 6-oxo-1,6-dihydropyridine-3-carboxylate, is a heterocyclic compound incorporating a pyridone ring, a benzyl ester, and a carboxylic acid derivative. The pyridone scaffold is a recognized privileged structure in medicinal chemistry, known to impart a range of biological activities.[1][2] This guide provides a comprehensive overview of the synthesis, physicochemical properties, spectroscopic characterization, and potential applications of Benzyl 6-hydroxynicotinate, serving as a foundational resource for its use in research and drug discovery. While direct experimental data for this specific molecule is limited, this guide synthesizes information from closely related analogues and established chemical principles to provide a robust technical profile.
Physicochemical Properties
Benzyl 6-hydroxynicotinate is a white solid with the molecular formula C₁₃H₁₁NO₃ and a molecular weight of 229.23 g/mol .[3] Its structure features a benzyl ester of 6-hydroxynicotinic acid, which exists in tautomeric equilibrium with the 6-pyridone form. The pyridone tautomer is generally favored.[2]
| Property | Value | Source |
| CAS Number | 191157-01-4 | [3] |
| Molecular Formula | C₁₃H₁₁NO₃ | [3] |
| Molecular Weight | 229.23 g/mol | [3] |
| Appearance | White Solid | [4] |
| Melting Point | 178-181 °C | [5] |
| Boiling Point | 440.3 °C at 760 mmHg (Predicted) | [6] |
| Density | 1.26 g/cm³ (Predicted) | [6] |
Solubility Profile
Predicting the solubility of a compound is crucial for its application in experimental settings. The solubility of Benzyl 6-hydroxynicotinate is influenced by its molecular structure, which contains both polar (pyridone ring, ester linkage) and non-polar (benzyl group) moieties.[4] This amphiphilic nature suggests a varied solubility profile across different solvent classes.
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | The polar pyridone and ester groups can interact favorably with the dipoles of these solvents. |
| Halogenated | Dichloromethane, Chloroform | Moderately Soluble | These solvents can dissolve a wide range of organic compounds with moderate polarity. |
| Alcohols | Methanol, Ethanol | Sparingly Soluble | The ability to hydrogen bond with the pyridone moiety may be counteracted by the non-polar benzyl group. |
| Aromatic | Toluene, Benzene | Sparingly Soluble | Favorable π-π stacking interactions between the aromatic rings can be limited by the polar functional groups. |
| Ethers | Diethyl ether, THF | Sparingly to Insoluble | The lower polarity of ethers may not be sufficient to overcome the crystal lattice energy of the solid. |
| Aqueous | Water | Insoluble | The presence of the large non-polar benzyl group is expected to significantly limit aqueous solubility. |
Synthesis of Benzyl 6-hydroxynicotinate
The synthesis of Benzyl 6-hydroxynicotinate is most readily achieved through the Fischer-Speier esterification of 6-hydroxynicotinic acid with benzyl alcohol in the presence of an acid catalyst.[7][8] This method is a classic and efficient way to form esters from carboxylic acids and alcohols.[9][10]
Proposed Synthetic Protocol: Fischer-Speier Esterification
This protocol outlines a general procedure for the synthesis of Benzyl 6-hydroxynicotinate. Optimization of reaction time, temperature, and catalyst loading may be necessary to achieve maximum yield.
Materials:
-
6-Hydroxynicotinic acid
-
Benzyl alcohol (large excess, can also act as the solvent)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH)
-
Toluene (optional, for azeotropic removal of water)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Dichloromethane or Ethyl acetate for extraction
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 6-hydroxynicotinic acid (1 equivalent) and a large excess of benzyl alcohol (5-10 equivalents).
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the stirred mixture.
-
Reflux: Heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Dilute the mixture with dichloromethane or ethyl acetate and transfer it to a separatory funnel.
-
Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure Benzyl 6-hydroxynicotinate.
Caption: Fischer Esterification Workflow for Benzyl 6-hydroxynicotinate.
Spectroscopic Characterization
Due to the limited availability of published experimental spectra for Benzyl 6-hydroxynicotinate, this section provides predicted spectroscopic data based on the analysis of its structural components and data from closely related compounds.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the benzyl and pyridone moieties.[11][12][13]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5 | d | 1H | H-2 (pyridone ring) |
| ~7.8 | dd | 1H | H-4 (pyridone ring) |
| ~7.3-7.5 | m | 5H | Phenyl protons of benzyl group |
| ~6.5 | d | 1H | H-5 (pyridone ring) |
| ~5.3 | s | 2H | -CH₂- (benzyl group) |
| ~12.0 | br s | 1H | N-H (pyridone ring) |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.[14][15][16][17]
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (ester) |
| ~163 | C-6 (C=O, pyridone) |
| ~145 | C-2 (pyridone) |
| ~140 | C-4 (pyridone) |
| ~136 | C-ipso (phenyl) |
| ~128-129 | C-ortho, C-meta, C-para (phenyl) |
| ~120 | C-3 (pyridone) |
| ~110 | C-5 (pyridone) |
| ~67 | -CH₂- (benzyl) |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the key functional groups present in the molecule.[18][19][20]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~3000-2800 | Broad | N-H stretch (H-bonded) |
| ~1720 | Strong | C=O stretch (ester) |
| ~1660 | Strong | C=O stretch (pyridone) |
| ~1600, 1495, 1450 | Medium-Weak | Aromatic C=C stretch |
| ~1250 | Strong | C-O stretch (ester) |
Mass Spectrometry (Predicted Fragmentation)
The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns for a benzyl ester.[21][22][23][24]
| m/z | Proposed Fragment |
| 229 | [M]⁺ (Molecular ion) |
| 138 | [M - C₇H₇]⁺ (Loss of benzyl radical) |
| 91 | [C₇H₇]⁺ (Tropylium ion, characteristic for benzyl group) |
Potential Applications and Biological Activity
Anti-inflammatory and Analgesic Potential
Nicotinic acid and its derivatives have been investigated for their anti-inflammatory properties.[25][26] The pyridone ring is also a common scaffold in molecules with anti-inflammatory activity.[1] Therefore, Benzyl 6-hydroxynicotinate could be a candidate for screening in anti-inflammatory and analgesic assays.
Antimicrobial Activity
Derivatives of nicotinic acid have demonstrated activity against a range of bacterial and fungal pathogens.[27][28] The pyridone core is also present in several antimicrobial agents.[1] This suggests that Benzyl 6-hydroxynicotinate could be explored for its potential as an antimicrobial compound.
Anticancer and Enzyme Inhibition
The pyridone scaffold is considered a "privileged structure" in medicinal chemistry and is found in numerous anticancer agents.[1][2] Nicotinic acid derivatives have also shown promise as cytotoxic agents.[29] Furthermore, the 6-hydroxynicotinate moiety is a substrate for certain enzymes, suggesting that its derivatives could be designed as enzyme inhibitors.[30]
Caption: Potential Research Applications of Benzyl 6-hydroxynicotinate.
Safety and Handling
Specific toxicological data for Benzyl 6-hydroxynicotinate is not available. However, based on the safety data for related pyridine carboxylic acids, general laboratory safety precautions should be observed.[31][32][33][34][35]
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
Benzyl 6-hydroxynicotinate is a compound of significant interest due to its incorporation of the biologically active pyridone and nicotinic acid scaffolds. This guide provides a foundational understanding of its synthesis, physicochemical properties, and spectroscopic characteristics, largely derived from established chemical principles and data from related compounds. The potential applications in anti-inflammatory, antimicrobial, and anticancer research warrant further investigation. It is hoped that this comprehensive technical guide will serve as a valuable resource for researchers and stimulate further exploration into the therapeutic potential of this promising molecule.
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